4-Bromo-1,2-benzothiazol-3-amine

Organic Synthesis Regioselectivity Benzothiazole

This 4-bromo regioisomer is essential for medicinal chemistry programs targeting kinases (B-Raf, Lck). The 4-bromo group provides a critical synthetic handle for site-selective Suzuki-Miyaura coupling, absent in non-brominated analogs. Unlike 5- or 7-bromo isomers, this isomer maintains patent relevance and binding affinity. Its defined antimicrobial MIC of 32 µg/mL against S. aureus and E. coli offers a validated starting point for SAR exploration. Choose this specific building block to avoid regioisomeric mixtures and ensure synthetic fidelity.

Molecular Formula C7H5BrN2S
Molecular Weight 229.1
CAS No. 1379314-27-8
Cat. No. B2540899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,2-benzothiazol-3-amine
CAS1379314-27-8
Molecular FormulaC7H5BrN2S
Molecular Weight229.1
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=NS2)N
InChIInChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)
InChIKeyAHHBPEPLXSAAAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1,2-benzothiazol-3-amine (CAS 1379314-27-8) for Chemical Synthesis and Medicinal Chemistry Procurement


4-Bromo-1,2-benzothiazol-3-amine (CAS 1379314-27-8), also referred to as 4-bromobenzo[d]isothiazol-3-amine, is a heterocyclic building block with the molecular formula C₇H₅BrN₂S and a molecular weight of 229.10 g/mol [1]. The compound features a bromine atom at the 4-position of the benzothiazole ring, adjacent to the 3-amino group [2]. This specific substitution pattern distinguishes it from non-brominated and regioisomeric analogs, serving as a critical determinant for reactivity in cross-coupling reactions and for binding interactions in medicinal chemistry programs targeting kinases and G-protein coupled receptors [3].

Why 4-Bromo-1,2-benzothiazol-3-amine Cannot Be Substituted with Generic Benzothiazole Analogs


The substitution of 4-Bromo-1,2-benzothiazol-3-amine with a non-brominated analog (e.g., 1,2-benzothiazol-3-amine, CAS 23031-78-9) or a different regioisomer (e.g., 5-bromo or 7-bromo derivatives) fundamentally alters the molecule's utility in both synthetic and biological contexts. The 4-bromo group provides a critical synthetic handle for site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) that is absent in the non-brominated core . Furthermore, in medicinal chemistry, the bromine atom occupies a specific volume in the target protein's binding pocket; exchanging it for a hydrogen (as in 1,2-benzothiazol-3-amine) results in a substantial loss of van der Waals contacts, while relocating it to the 5- or 7-position (as in common electrophilic substitution products [1]) produces a regioisomer with a different vector of approach, typically leading to a significant drop in potency or a complete shift in target selectivity [2].

Quantitative Differentiation Guide: 4-Bromo-1,2-benzothiazol-3-amine vs. Analogs in Synthesis and Bioactivity


Synthetic Handle for Regiospecific Cyclization: 4-Bromo vs. Non-Brominated Analogs

In the synthesis of 2-arylbenzothiazoles, the presence of a bromine atom ortho to the anilido nitrogen, as found in 4-bromo-1,2-benzothiazol-3-amine precursors, directs a regiospecific cyclization. In the absence of a bromine atom, the reaction proceeds non-selectively, yielding a mixture of regioisomers that require costly and time-consuming chromatographic separation [1]. This demonstrates that the 4-bromo substituent is not merely a functional group but a stereoelectronic director for obtaining a single, desired isomer.

Organic Synthesis Regioselectivity Benzothiazole

Cytotoxic Potency of 4-Bromo Derivative vs. 5-Fluorouracil Standard

Derivatives synthesized from the 4-bromo-1,2-benzothiazol-3-amine scaffold demonstrate potent cytotoxic activity. In direct head-to-head studies, several compounds from this series exhibited greater potency than the standard chemotherapeutic agent 5-fluorouracil (5-FU) against various cancer cell lines. For example, compound 11l from a related N-alkylbromo-benzothiazole series showed an IC₅₀ value of 0.6 μM against the PC-3 (prostate cancer) cell line, 3 μM against THP-1 (leukemia), and 9.9 μM against Caco-2 (colorectal cancer), demonstrating enhanced potency compared to 5-FU [1].

Medicinal Chemistry Cytotoxicity Anticancer

Antimicrobial Activity of 4-Bromo Derivative vs. Non-Brominated Core

The introduction of the 4-bromo substituent is essential for imparting antimicrobial properties. While the non-brominated 1,2-benzothiazol-3-amine core shows negligible antimicrobial activity, 4-bromo-1,2-benzothiazol-3-amine exhibits moderate activity against both Gram-positive and Gram-negative bacteria, with a reported Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli . This structure-activity relationship (SAR) confirms that the bromine atom is a critical pharmacophoric element for this biological effect.

Antimicrobial Drug Discovery Benzothiazole

Scaffold for Kinase Inhibitor Development vs. Inactive Non-Brominated Analog

The 4-bromo-1,2-benzothiazol-3-amine core is explicitly claimed as a key intermediate in multiple patent families for protein kinase inhibitors, including those targeting ALK, B-Raf, c-Kit, and Lck [1]. In contrast, the non-brominated 1,2-benzothiazol-3-amine is absent from the Markush structures of these same patents. This is because the 4-bromo group is required for key binding interactions within the kinase active site; its replacement with hydrogen results in a complete loss of kinase inhibition [2].

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

High-Value Application Scenarios for 4-Bromo-1,2-benzothiazol-3-amine (CAS 1379314-27-8) in R&D and Procurement


Medicinal Chemistry: Building Block for Next-Generation Kinase Inhibitors

This compound is a critical starting material for synthesizing libraries of benzothiazole-based kinase inhibitors, as evidenced by its prominent role in patent literature for this target class [1]. Its 4-bromo substituent is a key pharmacophoric element required for binding to the active site of kinases such as B-Raf and Lck [2]. Researchers should prioritize this specific brominated isomer over non-brominated or regioisomeric alternatives to maintain patent relevance and ensure the initial hit has the necessary structural features for optimization.

Organic Synthesis: Regiospecific Assembly of 2-Arylbenzothiazoles

In synthetic chemistry, the 4-bromo group acts as a crucial director for regiospecific cyclization, enabling the synthesis of a single 2-arylbenzothiazole isomer with high fidelity [3]. This is in stark contrast to using non-brominated starting materials, which yield complex mixtures of isomers. Procuring this specific building block saves significant time and resources by eliminating the need for challenging chromatographic separations of regioisomeric products.

Chemical Biology: Tool Compound for Antimicrobial SAR Studies

With a defined MIC of 32 µg/mL against both S. aureus and E. coli , 4-bromo-1,2-benzothiazol-3-amine serves as a validated starting point for antimicrobial lead optimization. Unlike its inactive, non-brominated analog, this compound provides a measurable baseline of activity. Researchers can use it to explore the SAR of the benzothiazole scaffold, making it a logical procurement choice for initiating a new antimicrobial discovery project.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1,2-benzothiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.